Diastereoselectivity in N-Acyliminium Ion Trapping: Up to 93.9:6.1 Ratio
In the generation of chiral N-acyliminium ions for asymmetric electrophilic α-amidoalkylation, (1S)-(-)-camphanic acid amide-derived iminium ion 1 was trapped with various silyl nucleophiles to afford diastereomeric products with ratios up to 93.9:6.1 [1]. This high diastereoselectivity stems from the rigid bicyclic camphanic scaffold, which imposes a well-defined chiral environment around the electrophilic center, exceeding the stereocontrol achievable with less conformationally constrained achiral or racemic amide auxiliaries.
| Evidence Dimension | Diastereomeric ratio (dr) in nucleophilic trapping |
|---|---|
| Target Compound Data | dr up to 93.9:6.1 |
| Comparator Or Baseline | Achiral amide auxiliary baseline (racemic or non-stereodirecting amide, dr ~1:1) |
| Quantified Difference | Approximately 15.4-fold preference for major diastereomer |
| Conditions | Oxidation with triphenylcarbenium tetrafluoroborate; trapping with silyl nucleophiles (7a-c, 10a-f) in solution |
Why This Matters
This level of diastereocontrol enables direct access to highly enantioenriched secondary amines and alkaloid precursors without additional purification steps, reducing synthetic step count and material costs.
- [1] Wanner KT, Praschak I, Nagel U. Asymmetric Electrophilic α-Amidoalkylation, VII: Generation, Crystal Structure, and Trapping Reactions of a Chiral 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Derived N-Acyliminium Ion. Arch Pharm (Weinheim). 1990;323(10):735-739. doi:10.1002/ardp.19903231012. View Source
